molecular formula C5H8N4O B1298493 2-(1H-Imidazol-1-yl)acetohydrazide CAS No. 56563-00-9

2-(1H-Imidazol-1-yl)acetohydrazide

Cat. No. B1298493
CAS RN: 56563-00-9
M. Wt: 140.14 g/mol
InChI Key: CNCNYKXWAPNJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-yl)acetohydrazide is a chemical compound that is part of a broader class of imidazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential use in various applications, including as organocatalysts, antitumor agents, and components in coordination polymers .

Synthesis Analysis

The synthesis of imidazole derivatives can involve various strategies. For instance, 2-(1H-Imidazol-1-yl)acetohydrazide derivatives have been synthesized as part of a class of acetylhydrazone derivatives, which displayed significant antitumor activities . Another approach involves the synthesis of coordination polymers using 2-(1H-imidazol-1-yl)acetic acid as a polydentate ligand, which reacts with different metal ions to form various structural architectures .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex. For example, the crystal structure of a related compound, 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N'-(1E)-1-phenylethylideneacetohydrazide, shows that the imidazole ring forms a dihedral angle with the benzene ring, and intermolecular hydrogen bonds link the molecules into dimers . The structural characterization of these compounds is crucial for understanding their properties and potential applications.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For instance, imidazol-1-yl-acetic acid has been used as a green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions . The ability of these compounds to act as catalysts in chemical reactions highlights their versatility and potential utility in green chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, coordination polymers formed from 2-(1H-imidazol-1-yl)acetic acid exhibit solid-state luminescence, with emission bands at different wavelengths depending on the compound, which is attributed to Ligand–Metal Charge Transfer (LMCT) . The crystal structure and spectral characterization of these compounds provide insights into their intermolecular interactions and the nature of their chemical bonds .

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application: Imidazole derivatives, including 2-(1H-Imidazol-1-yl)acetohydrazide, have been studied for their broad range of chemical and biological properties . They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
    • Results or Outcomes: The results or outcomes would also depend on the specific biological activity being studied. For example, certain imidazole derivatives have shown promising results in preclinical studies for their antitumor, antibacterial, and antifungal activities .
  • Synthesis of Aromatic Ester and Carbamate Derivatives

    • Summary of Application: 2-(1H-Imidazol-1-yl)acetohydrazide has been used in the synthesis of aromatic ester and carbamate derivatives .
    • Methods of Application: The compound would be used as a starting material or intermediate in the chemical synthesis of these derivatives .
    • Results or Outcomes: The synthesized derivatives were evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

properties

IUPAC Name

2-imidazol-1-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-8-5(10)3-9-2-1-7-4-9/h1-2,4H,3,6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCNYKXWAPNJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359352
Record name 2-imidazol-1-ylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-1-yl)acetohydrazide

CAS RN

56563-00-9
Record name 2-imidazol-1-ylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Imidazol-1-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1H-Imidazol-1-yl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(1H-Imidazol-1-yl)acetohydrazide
Reactant of Route 4
2-(1H-Imidazol-1-yl)acetohydrazide
Reactant of Route 5
2-(1H-Imidazol-1-yl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(1H-Imidazol-1-yl)acetohydrazide

Citations

For This Compound
4
Citations
P Tanushree, R Somani Rakesh… - Indian Journal of …, 2010 - academia.edu
Optimization techniques represent analytical tools available for the best possible solution to constrained and unconstrained problems involved in an experiment. Optimization …
Number of citations: 1 www.academia.edu
F Wilde, H Lemmerhirt, T Emmrich, PJ Bednarski… - Molecular …, 2014 - Springer
Glutathione peroxidases (GPx) were the first selenocysteine enzymes identified. They play critical roles in cellular defense to excess $$\hbox {H}_{2}\hbox {O}_{2}$$ H 2 O 2 and lipid …
Number of citations: 17 link.springer.com
Q Cui, JQ Wang, YG Assaraf, L Ren, P Gupta… - Drug Resistance …, 2018 - Elsevier
The successful treatment of cancer has significantly improved as a result of targeted therapy and immunotherapy. However, during chemotherapy, cancer cells evolve and can acquire “…
Number of citations: 416 www.sciencedirect.com
RP Gore
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.